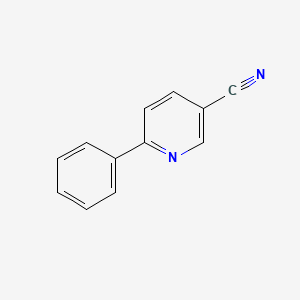

6-Phenylnicotinonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRYUVXCTNUGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503136 | |

| Record name | 6-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-54-8 | |

| Record name | 6-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Phenylnicotinonitrile and Its Derivatives

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, thereby reducing waste, saving time, and increasing atomic efficiency.

Development of Hantzsch-Type Condensation Pathways

The Hantzsch pyridine (B92270) synthesis, a classic MCR, has been adapted for the synthesis of nicotinonitrile derivatives. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

While the traditional Hantzsch reaction is effective, modern modifications have been introduced to overcome limitations such as harsh reaction conditions and long reaction times. wikipedia.org For instance, the use of p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles under ultrasonic irradiation has been shown to significantly improve reaction yields, achieving up to 96% for the condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate. wikipedia.org However, variations in reactants can sometimes lead to unexpected products, as seen in the Hantzsch condensation of o-methoxybenzaldehyde with methyl-3-aminocrotonate, which yielded a substituted pyran instead of the expected 1,4-dihydropyridine. nih.gov

One-Pot Reaction Protocols for Enhanced Efficiency

One-pot syntheses are a cornerstone of green chemistry, minimizing the need for purification of intermediates and reducing solvent usage. Several one-pot methods have been successfully employed for the synthesis of 6-phenylnicotinonitrile and its analogues.

A notable example is the synthesis of 2-amino-4,6-diarylnicotinonitriles, which can be achieved from 2-chloro-4,6-diarylnicotinonitrile without the need to isolate intermediates. arkat-usa.org Another efficient one-pot method involves the reaction of aldehydes, malononitrile, and a secondary amine or ammonium acetate, which typically results in high purity and yield. Similarly, 2-amino-6-[(1,3-benzoxazol-2-ylthio)methyl]-4-substituted phenylnicotinonitriles have been synthesized in a one-pot reaction from 1-(1,3-benzoxazol-2-ylthio)acetone, malononitrile, and various aromatic aldehydes in the presence of ammonium acetate. researchgate.net

Researchers have also developed one-pot strategies that combine heterocyclization with subsequent cross-coupling reactions. For example, a multi-component reaction of bromobenzaldehyde, malononitrile, acetophenone, and ammonium acetate, followed by a palladium-catalyzed Sonogashira or Heck coupling with terminal alkynes or alkenes, has been used to synthesize various 2-amino-4-(alkynyl/alkenylphenyl)-6-phenylnicotinonitriles. rsc.org

Catalytic Approaches in Nicotinonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency and selectivity of known transformations.

Application of Heterogeneous Catalysis Systems

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. rsc.org Copper nanoparticles supported on charcoal (Cu/C) have been utilized as a recyclable heterogeneous catalyst for the multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. scielo.br This method involves the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate in acetonitrile (B52724) at 80°C. scielo.br The catalyst can be recovered by simple filtration and reused in subsequent reactions. scielo.br

The concept of "borrowing hydrogen" is another area where heterogeneous catalysis shines, involving a domino sequence of dehydrogenation, condensation, and hydrogenation, often facilitated by metal-loaded acidic or basic metal oxides. rsc.org

Utilization of Nanomagnetic Catalysts

Nanomagnetic catalysts combine the high surface area of nanoparticles with the convenient separation of magnetic materials. This allows for easy recovery of the catalyst from the reaction mixture using an external magnet.

A novel acidic nanomagnetic catalyst, Fe3O4@SiO2@(CH2)3-urea-benzimidazole sulfonic acid, has been developed for the synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles. researchgate.net This catalyst was also used for the synthesis of indolyl-pyridines under solvent-free conditions. researchgate.net Another example is a nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2, which has been used for the synthesis of a wide range of nicotinonitrile derivatives through a four-component reaction. Furthermore, a magnetic glycoluril (B30988) tetrakis(methylene phosphorous acid) nano-catalyst (Fe3O4@GTMPA) has been employed for the preparation of diphenyl nicotinonitrile derivatives via a multi-component reaction under solvent-free conditions. researchgate.net Similarly, nanomagnetic-supported sulfonic acid has proven effective in the Hantzsch multicomponent condensation for synthesizing polyhydroquinolines under solvent-free conditions. ajol.info

Palladium-Mediated Coupling Reactions (Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov The Sonogashira and Heck reactions are particularly useful for introducing alkynyl and alkenyl functionalities, respectively. rsc.org

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been employed in the one-pot synthesis of 2-amino-4-(3/2-(alkynyl)phenyl)-6-phenylnicotinonitriles. rsc.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org In a specific protocol, a mixture of 3-bromobenzaldehyde, malononitrile, acetophenone, and ammonium acetate is first refluxed to form the pyridine ring, followed by the addition of a terminal alkyne, PdCl2(PPh3)2, and CuI to effect the Sonogashira coupling. rsc.org Copper-free Sonogashira coupling protocols have also been developed, often utilizing specific phosphine (B1218219) ligands like XPhos. mdpi.com

The Heck reaction, which couples an alkene with an aryl or vinyl halide, also proceeds via a palladium catalyst and has been used to create alkenyl-substituted nicotinonitriles in a similar one-pot fashion. rsc.orgresearchgate.net

Data Tables

Table 1: Examples of One-Pot Syntheses of this compound Derivatives

| Product | Starting Materials | Catalyst/Reagents | Reference |

| 2-Amino-4,6-diarylnicotinonitrile | 2-Chloro-4,6-diarylnicotinonitrile, Sodium Azide, Sodium Borohydride | Aliquat 336® | arkat-usa.org |

| 2-Amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substituted phenylnicotinonitriles | 1-(1,3-Benzoxazol-2-ylthio) acetone, Malononitrile, Aromatic Aldehydes | Ammonium Acetate | researchgate.net |

| 2-Amino-4-(3-alkynylphenyl)-6-phenylnicotinonitrile | 3-Bromobenzaldehyde, Malononitrile, Acetophenone, Ammonium Acetate, Terminal Alkyne | Pyrrolidine, PdCl2(PPh3)2, CuI | rsc.org |

Table 2: Catalysts Used in the Synthesis of this compound Derivatives

| Catalyst | Catalyst Type | Reaction | Key Advantages | Reference |

| Cu/C Nanoparticles | Heterogeneous | Multicomponent synthesis of 2-amino-3-cyanopyridines | Recyclable, easy separation | scielo.br |

| Fe3O4@SiO2@(CH2)3-urea-benzimidazole sulfonic acid | Nanomagnetic | Synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles | Easy magnetic separation, reusable | researchgate.net |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Nanomagnetic MOF | Synthesis of nicotinonitrile derivatives | Easy magnetic separation, high yield | |

| PdCl2(PPh3)2/CuI | Homogeneous | Sonogashira Coupling | Mild reaction conditions, high yields | rsc.orgwikipedia.org |

Post-Synthetic Derivatization and Functionalization Techniques

The inherent reactivity of the pyridine core and its substituents in this compound facilitates a multitude of chemical transformations. These reactions are pivotal for creating libraries of novel compounds with diverse functionalities.

Regioselective Halogenation Reactions

Regioselective halogenation is a crucial tool for introducing a versatile functional handle onto the this compound framework, which can then be used for further synthetic elaborations. The position of halogenation can be directed to either the pyridine ring or the phenyl substituent, depending on the reaction conditions and the directing groups present on the molecule.

Mild palladium-catalyzed methods have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.org These reactions can provide halogenated products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org For instance, the use of copper(II) halides in ionic liquids allows for the regioselective chlorination and bromination of unprotected anilines under mild conditions, predominantly yielding the para-substituted product. beilstein-journals.org This approach avoids the need for protecting groups, making the synthesis more efficient and environmentally friendly. beilstein-journals.org

The choice of halogenating agent and catalyst system is critical for achieving high regioselectivity. For example, trihaloisocyanuric acids in ethanol (B145695) provide an eco-friendly system for the regioselective halogenation of various heteroaromatic compounds. rsc.org Mechanistic studies have shown that the controlled generation of the active halogenating species, such as [X]⁺, is key to achieving the desired regioselectivity. researchgate.net

| Halogenation Method | Reagents | Key Features |

| Palladium-Catalyzed Halogenation | N-halosuccinimides, Pd catalyst | Mild conditions, complementary regioselectivity to EAS. organic-chemistry.org |

| Copper-Mediated Halogenation | CuX₂ in ionic liquid | Halogenation of unprotected anilines, para-selectivity. beilstein-journals.org |

| Eco-friendly Halogenation | Trihaloisocyanuric acids in ethanol | Benign protocol for various heterocycles. rsc.org |

Nucleophilic Substitution and Electrophilic Functionalization of the Pyridine Core

The pyridine ring of this compound is susceptible to both nucleophilic and electrophilic attacks, allowing for a wide range of functionalization strategies. The amino group often present at the 2-position of nicotinonitrile derivatives can act as a nucleophile in substitution reactions. evitachem.com Conversely, the aromatic rings can undergo electrophilic aromatic substitution to introduce additional functional groups. evitachem.com

The reactivity of the pyridine core can be modulated by the substituents present. For example, the presence of an amino group enhances the nucleophilicity of the ring, while electron-withdrawing groups can facilitate nucleophilic aromatic substitution. The combination of both nucleophilic and electrophilic functionalization strategies on the same molecule can lead to highly optimized properties. nih.gov

Ketones, for instance, exhibit both nucleophilic (at the oxygen) and electrophilic (at the carbon) character, allowing them to react with both electrophiles and nucleophiles. youtube.com This dual reactivity is a powerful concept in the functionalization of heterocyclic systems.

Intramolecular Cyclization and Intermolecular Condensation Reactions

Intramolecular cyclization reactions of this compound derivatives are a powerful strategy for the synthesis of complex, fused heterocyclic systems. researchgate.net These reactions often involve the formation of new rings by connecting two reactive sites within the same molecule. For example, the Bischler-Napieralski reaction, a type of intramolecular cyclodehydration, can be used to synthesize isoquinoline (B145761) and β-carboline derivatives from appropriately substituted amides. nih.gov The reaction is typically promoted by a dehydrating agent like trifluoromethanesulfonic anhydride. nih.gov

Intermolecular condensation reactions, on the other hand, involve the joining of two separate molecules. A classic example is the Claisen condensation, where two ester molecules react to form a β-keto ester. The intramolecular version of this reaction is known as the Dieckmann condensation, which is effective for forming five- and six-membered rings. These condensation reactions are fundamental in carbon-carbon bond formation.

Furthermore, multicomponent reactions (MCRs) that combine two or more condensation reactions in a sequential manner are highly efficient for generating molecular diversity and complexity. researchgate.net For instance, the condensation of 1,3-dicarbonyl compounds with other reagents can lead to the formation of various heterocyclic structures. scispace.com

| Reaction Type | Description | Key Products |

| Intramolecular Cyclization | Formation of a new ring within a single molecule. | Fused heterocycles (e.g., isoquinolines, β-carbolines). nih.gov |

| Intermolecular Condensation | Joining of two separate molecules. | β-keto esters (Claisen), cyclic ketones (Dieckmann). |

| Multicomponent Reactions | Combination of multiple condensation reactions. | Structurally diverse and complex molecules. researchgate.net |

Modifications Involving Glycosidation and Hydrazide Formations

The introduction of sugar moieties (glycosidation) and hydrazide groups onto the this compound scaffold can significantly alter its biological and physical properties. Glycosidation is often achieved by reacting a suitable derivative with an activated sugar, such as 2,3,4,6-tetra-O-acetyl-α-glucopyranosyl bromide (α-ABG), to form nucleosides. researchgate.net

Hydrazide derivatives are typically synthesized from the corresponding esters by treatment with hydrazine (B178648) hydrate. tsijournals.com These hydrazides are versatile intermediates that can be further modified. For example, they can be condensed with aldehydes or ketones to form hydrazones, which themselves can be cyclized to form various heterocyclic rings like pyrazoles or 1,3,4-oxadiazoles. researchgate.netarkat-usa.org

The reactivity of the two nucleophilic centers in molecules like 6-hydrazinonicotinic acid hydrazide can be differentiated to achieve chemoselective reactions. arkat-usa.org For instance, reaction with aldehydes can selectively form hydrazones at one of the hydrazinyl groups. arkat-usa.org

| Modification | Reagents | Resulting Functional Group/Structure |

| Glycosidation | Activated sugars (e.g., α-ABG) | Glycosides/Nucleosides. researchgate.net |

| Hydrazide Formation | Hydrazine hydrate | Hydrazides (-CONHNH₂). tsijournals.com |

| Hydrazone Formation | Hydrazides, Aldehydes/Ketones | Hydrazones (-CONHN=CHR). researchgate.netarkat-usa.org |

Exploitation of Reactive Functional Groups for Diversification

The functional groups present on the this compound core, such as amino, cyano, and phenyl groups, serve as reactive handles for extensive diversification. nih.gov The amino group, for example, can be diazotized and converted to a variety of other functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Palladium-mediated cross-coupling reactions, such as the Sonogashira and Heck couplings, are powerful tools for introducing new carbon-carbon bonds. rsc.org These reactions can be used to attach alkynyl or alkenyl groups to the phenyl ring, further expanding the structural diversity of the derivatives. rsc.org

The concept of "functional group interconversion" is central to this diversification strategy, where one functional group is transformed into another to enable subsequent reactions. This approach allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the generation of large libraries of compounds for various applications.

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-siegen.desmu.edunanografi.com The FT-IR spectrum of nicotinonitrile derivatives exhibits characteristic absorption bands that confirm the presence of key functional groups. For instance, the nitrile group (C≡N) typically shows a strong stretching vibration in the range of 2200-2230 cm⁻¹. arkat-usa.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine (B92270) and phenyl rings appear in the 1570-1640 cm⁻¹ region. arkat-usa.org

Table 1: FT-IR Spectral Data for 6-Phenylnicotinonitrile Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2220 | arkat-usa.org |

| Aromatic C-H | Stretching | 3010-3030 | arkat-usa.org |

| C=C / C=N (Aromatic Rings) | Stretching | 1576-1596 | arkat-usa.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. In derivatives of this compound, the aromatic protons of the phenyl and pyridine rings typically appear as a multiplet in the range of δ 7.41-8.11 ppm. arkat-usa.orgias.ac.in The integration of the signals corresponds to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The nitrile carbon (C≡N) in 2-amino-4,6-diphenyl-nicotinonitrile has a characteristic chemical shift around δ 118 ppm. ias.ac.in The carbons of the aromatic rings appear in the range of δ 109-165 ppm. ias.ac.inspectrabase.com

Table 2: NMR Spectral Data for a this compound Derivative (2-Amino-4,6-diphenyl-nicotinonitrile)

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|

| ¹H (Aromatic) | 7.41-8.05 | Multiplet | ias.ac.in |

| ¹H (NH₂) | 5.20 | Singlet | ias.ac.in |

| ¹³C (C≡N) | ~118 | - | ias.ac.in |

| ¹³C (Aromatic) | 109-160 | - | ias.ac.in |

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a molecule. msu.edu In the mass spectrum of 2-amino-4,6-diaryl-nicotinonitrile derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. arkat-usa.org The fragmentation pattern provides further structural information by showing the loss of specific fragments from the parent molecule. researchgate.netlibretexts.org For example, aromatic compounds can exhibit a peak at m/z = 77, corresponding to the phenyl cation.

Single Crystal X-Ray Diffraction for Three-Dimensional Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. mdpi.comnumberanalytics.commdpi.com In many nicotinonitrile derivatives, hydrogen bonding plays a significant role in the crystal packing. For example, in 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, intermolecular N—H···N hydrogen bonds between the amine group and the nitrile nitrogen lead to the formation of centrosymmetric dimers. nih.gov These dimers are further linked into chains through N—H···O hydrogen bonds. nih.gov

Furthermore, π-π stacking interactions between the aromatic rings are a common feature in the crystal structures of phenyl-substituted nicotinonitriles. vulcanchem.comnih.govcanada.ca These interactions, where the electron-rich π systems of adjacent aromatic rings align, contribute to the stability of the crystal lattice. researchgate.net In some derivatives, the centroid-to-centroid distance between stacked phenyl rings has been measured to be around 3.75 Å. researchgate.net

Table 3: Crystallographic Data for a this compound Derivative (2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.1320 (16) | nih.gov |

| b (Å) | 10.497 (2) | nih.gov |

| c (Å) | 10.914 (2) | nih.gov |

| α (°) | 77.28 (3) | nih.gov |

| β (°) | 68.36 (3) | nih.gov |

| γ (°) | 84.66 (3) | nih.gov |

| Intermolecular Interactions | N—H···N, N—H···O hydrogen bonds | nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound, the molecular formula is C₁₂H₈N₂.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Weight: 180.21 g/mol

Carbon (C): (12 * 12.011 / 180.21) * 100% = 79.98%

Hydrogen (H): (8 * 1.008 / 180.21) * 100% = 4.48%

Nitrogen (N): (2 * 14.007 / 180.21) * 100% = 15.54%

In numerous studies involving the synthesis of substituted this compound derivatives, elemental analysis is routinely reported as a means of structural confirmation. arkat-usa.orgnih.gov The experimentally determined values for C, H, and N are typically found to be in close agreement with the calculated theoretical values, generally within a deviation of ±0.4%. rsc.org For example, in the characterization of 2-amino-4,6-diphenylnicotinonitrile (C₁₈H₁₃N₃), the calculated elemental composition was C, 79.68%; H, 4.83%; N, 15.49%, with the found values closely matching these percentages. arkat-usa.org This consistent agreement between the calculated and found values in a wide array of its derivatives provides strong evidence for the successful synthesis and purity of these compounds, and by extension, validates the fundamental C₁₂H₈N₂ framework of the parent this compound.

Table 2: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 79.98 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.48 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.54 |

| Total | 180.21 | 100.00 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of nicotinonitrile derivatives. researchgate.netechemcom.com These calculations offer a balance between computational cost and accuracy, making them suitable for studying complex molecular systems.

Electronic Structure and Chemical Property Prediction

DFT calculations are instrumental in elucidating the electronic structure of 6-phenylnicotinonitrile and its analogues. researchgate.netechemcom.com By mapping the electron density, key chemical properties can be predicted. For instance, the molecular electrostatic potential (MEP) map, derived from DFT calculations, highlights the electron-rich and electron-poor regions of a molecule. In analogous compounds, a localized negative charge is typically observed on the nitrile group, indicating its susceptibility to electrophilic attack. vulcanchem.com

Furthermore, DFT calculations can be used to predict various electronic properties. For example, in a study of related pyridine (B92270) derivatives, DFT was used to calculate properties that correlate with their corrosion inhibition efficiency. mdpi.com The self-consistent-charge density-functional tight-binding (SCC-DFTB) method, an approximation of DFT, has also been employed to study the electronic properties of large systems, offering a computationally faster alternative for initial screenings. mdpi.com

Table 1: Calculated Electronic Properties of a this compound Analogue

| Property | Value |

| HOMO-LUMO gap | 4.2–4.5 eV |

This data is for an analogous compound, 2-chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile, and provides an estimate of the electronic properties of similar nicotinonitrile derivatives. vulcanchem.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies of these orbitals and the gap between them provide crucial information about a molecule's reactivity and kinetic stability. wuxibiology.com A smaller HOMO-LUMO gap generally suggests higher reactivity. vulcanchem.com

For derivatives of this compound, the HOMO is typically distributed over the phenyl and pyridine rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often localized on the pyridine ring and the nitrile group, suggesting these areas are prone to nucleophilic attack. The energy of the LUMO can indicate a molecule's susceptibility to nucleophilic substitution. In some cases, if the LUMO does not have significant lobes on the atom of interest, the LUMO+1 orbital is considered for reactivity analysis. wuxibiology.com

Conformational Analysis and Stability Studies

DFT calculations are also employed for conformational analysis to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com By optimizing the geometry of various possible conformers, researchers can identify the lowest energy structure. mdpi.comnih.gov This is particularly important for flexible molecules where different conformations can exhibit distinct properties and biological activities.

Dispersion-corrected DFT (DFT-D3) methods are often used to accurately account for non-covalent interactions, such as van der Waals forces, which play a significant role in the stability of molecular crystals. researchgate.netechemcom.com Studies on similar nicotinonitrile derivatives have shown that dispersion forces have a remarkable effect on the stability of the crystal structure. researchgate.netechemcom.com Hydrogen bonding interactions between molecules, identified through computational analysis, can also be a driving force in the formation of dimers and larger aggregates. researchgate.netechemcom.com

Quantum Chemistry Calculations for Molecular Insights

Quantum chemistry calculations, encompassing methods like DFT, provide a deeper understanding of molecular properties beyond simple structural representations. researchgate.netechemcom.comechemcom.com These calculations can predict a range of parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netresearchgate.net

For instance, in a study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, the calculated structural parameters were found to be in good agreement with crystallographic data. researchgate.net Quantum chemical calculations have also been used to investigate the properties of various ester collectors in flotation processes, demonstrating the broad applicability of these methods. mdpi.com

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential biological activity of this compound derivatives, molecular docking and dynamics simulations are powerful computational techniques. google.com.conih.govlookchem.com These methods predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or DNA. nih.gov

Prediction of Ligand-Protein Binding Sites

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govosti.govmdpi.com This allows for the identification of potential binding sites on the protein. nih.gov By analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site, researchers can gain insights into the mechanism of action. nih.gov For example, molecular docking studies on related nicotinonitrile compounds have been used to understand their cytotoxic effects on cancer cell lines by identifying interactions with specific enzyme targets.

Determination of Binding Affinities and Interaction Modes

Molecular docking simulations are a powerful tool to predict the binding affinity and interaction modes of ligands with biological macromolecules. Such studies have been instrumental in elucidating the potential of this compound derivatives as inhibitors of various enzymes.

For instance, molecular docking studies on 2-methyl-6-phenylnicotinonitrile (B1627519) have been conducted to predict its binding affinity to key enzymes involved in cancer metabolism. These simulations revealed that the compound binds effectively to the target sites, suggesting a potential mechanism for its anticancer activity. The interaction with specific molecular targets, such as enzymes or receptors, can modulate their activity and lead to various biological effects.

In a study on nicotinonitrile derivatives as inhibitors of the human general control nonrepressed protein 5 (hGCN5), a key enzyme in malignancies, several compounds based on the this compound scaffold were evaluated. rsc.org Through high-throughput screening and subsequent 2D-similarity searches, a derivative, DC_HG24-01, was identified as a potent hGCN5 inhibitor with an IC50 value of 3.1 ± 0.2 μM. rsc.org Molecular docking studies were performed to understand the binding mode of these derivatives within the hGCN5 active site. rsc.org The crystal structure of hGCN5 (PDB code: 1Z4R) was used to create a receptor grid, and the ligands were prepared to generate various stereoisomers and protonation states for accurate docking. rsc.org

Another study focused on 4,6-diaryl pyrazolo[3,4-b]pyridin-3-amine derivatives, which share a core structure related to this compound, as inhibitors of MNK1 and MNK2 kinases. acs.org The structure-activity relationship (SAR) analysis revealed that the presence of two phenyl rings at the C4 and C6 positions of the pyrazolo[3,4-b]pyridine scaffold is a crucial requirement for their inhibitory activity. acs.org

Furthermore, derivatives of 2-amino-6-phenylnicotinonitrile (B2814595) have been investigated for their binding to adenosine (B11128) receptors. For example, 2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-phenylnicotinonitrile was synthesized and its affinity for human adenosine receptor subtypes was assessed through radioligand binding studies. nih.gov These studies help in understanding the structural requirements for receptor binding and can guide the design of more potent and selective ligands. nih.gov

The binding interactions of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile have been characterized through its crystal structure. The molecule exhibits a non-planar conformation, and in the crystal, molecules are linked by intermolecular N—H···N hydrogen bonds, forming wave-like sheets. These sheets are further stabilized by π–π stacking interactions between the 4-aminophenyl rings of adjacent sheets. nih.gov

Table 1: Binding Affinity of a Nicotinonitrile Derivative

| Compound | Target | IC50 (μM) |

| DC_HG24-01 | hGCN5 | 3.1 ± 0.2 |

Data sourced from a study on hGCN5 inhibitors. rsc.org

Quantum Theory of Atoms in Molecule (QTAIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.net This method has been applied to understand the stability and nature of interactions in the crystal structures of this compound derivatives.

A study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) utilized QTAIM analysis to investigate the hydrogen bond interactions in its dimer. researchgate.net The topological parameters at the bond critical points (BCPs) of the ADPN dimer were calculated. These parameters provide quantitative information about the nature and strength of the interactions. The analysis of hydrogen bond interactions between ADPN molecules indicated that these interactions, along with dispersion forces, play a remarkable role in the stability of the ADPN crystal and can be a driving force for the dimerization process. researchgate.net

The calculated topological parameters at the BCPs of the ADPN dimer at the BP86/6-31+G(d) level of theory provide insights into the strength and nature of these interactions. researchgate.net

Table 2: Calculated Topological Parameters at the BCP of ADPN Dimer

| Interaction | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) |

| N-H···N | Value | Value | Value |

| C-H···Cl | Value | Value | Value |

| C-H···π | Value | Value | Value |

(Note: Specific numerical values from the source are required to populate this table. The table structure is based on the type of data presented in the study. researchgate.net)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For derivatives of this compound, MEP analysis has been employed to understand their chemical reactivity. In a study of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN), MEP plots were generated to identify the reactive sites. researchgate.netsamipubco.com The negative regions on the MEP map, typically colored red or yellow, indicate sites susceptible to electrophilic attack, while the positive regions, colored blue, are indicative of sites for nucleophilic attack. researchgate.net

In the MEP map of a related nicotinonitrile derivative, the negative potential is often localized on the nitrogen atom of the nitrile group and other electronegative atoms, making them potential sites for hydrogen bonding and electrostatic interactions with receptors. researchgate.net Conversely, the hydrogen atoms of the amino group and the phenyl rings often exhibit positive electrostatic potential.

A computational study on 2-methoxy-4,6-diphenylnicotinonitrile also utilized Density Functional Theory (DFT) to analyze its molecular landscape, reactivity, and electronic properties, which are crucial for its potential as a drug candidate. mdpi.com The MEP map helps in understanding the intermolecular interactions that are vital for drug development. mdpi.com

The MEP analysis of pyridine oxime derivatives, which are structurally related to nicotinonitriles, showed that regions with high electron density are potential binding sites. mdpi.com For instance, the pyridine moiety and the oxime group showed high electron density, indicating their susceptibility to interact with electron-deficient species. mdpi.com

The insights gained from MEP maps are crucial for understanding the non-covalent interactions that govern the binding of these molecules to biological targets and for predicting their reactivity in chemical reactions.

Biological Activities and Mechanistic Pathways

Antimicrobial Efficacy Investigations

Derivatives of 6-Phenylnicotinonitrile have demonstrated notable antimicrobial properties, showing effectiveness against a range of bacteria and fungi, as well as the ability to inhibit biofilm formation.

Nicotinonitrile derivatives exhibit a broad spectrum of antibacterial activity. Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized nicotinonitrile compounds have displayed significant activity against strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The antibacterial potency of these compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The presence of specific structural features, such as electron-withdrawing groups on the phenyl ring, can enhance penetration through bacterial membranes, thereby improving their antibacterial efficacy. vulcanchem.com

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For example, a derivative, 2-Amino-6-(4-Cl-phenyl)-4-phenylnicotinonitrile, has been shown to be effective against hepatocellular carcinoma (HepG2) cells. vulcanchem.com Another derivative, 4-Phenyl-6-(4-methanesulfonylaminophenyl)nicotinonitrile, has demonstrated an MIC of 8 μg/mL against Pseudomonas aeruginosa. vulcanchem.com The broad-spectrum activity of aminoglycosides, which are also potent against many of these bacterial strains, provides a useful benchmark for the potential clinical relevance of new antimicrobial agents. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 2-Amino-6-(4-Cl-phenyl)-4-phenylnicotinonitrile | HepG₂ | Induces apoptosis | vulcanchem.com |

| 4-Phenyl-6-(4-methanesulfonylaminophenyl)nicotinonitrile | Pseudomonas aeruginosa | MIC: 8 μg/mL | vulcanchem.com |

| General Nicotinonitrile Derivatives | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa | Displayed antibacterial activity | researchgate.net |

In addition to their antibacterial properties, nicotinonitrile derivatives have been evaluated for their effectiveness against various fungal pathogens. researchgate.net Research has shown that some of these compounds exhibit antifungal activity against species like Candida albicans and Aspergillus niger. researchgate.net However, in some studies, the antibacterial activity of the synthesized compounds was found to be more pronounced than their antifungal activity. researchgate.net The mechanisms underlying the antifungal action of these compounds are still under investigation but are thought to involve disruption of the fungal cell membrane and interference with key cellular processes.

The evaluation of antifungal efficacy often involves determining the minimum inhibitory concentration (MIC) required to inhibit fungal growth. For comparison, the antifungal drug fluconazole (B54011) is often used as a control in these studies. researchgate.net

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. The ability of certain this compound derivatives to inhibit biofilm formation is a significant area of research. For example, 4-Phenyl-6-(4-methanesulfonylaminophenyl)nicotinonitrile has been shown to inhibit biofilm formation by Pseudomonas aeruginosa. vulcanchem.com This antibiofilm activity is crucial as it can enhance the susceptibility of bacteria to antibiotics and the host's immune system.

The disruption of biofilm formation is a key strategy in combating persistent infections. Natural compounds are also being explored for their antibiofilm potential, targeting various stages of biofilm development, from initial attachment to maturation. frontiersin.orgnih.gov The mechanisms by which nicotinonitrile derivatives inhibit biofilms may involve the downregulation of genes responsible for biofilm structure and development. frontiersin.org

Assessment of Antifungal Activity

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Antioxidants play a crucial role in mitigating oxidative stress. nih.gov

Nicotinonitrile derivatives have demonstrated antioxidant properties through their ability to scavenge free radicals. vulcanchem.com The primary mechanism of radical scavenging by phenolic compounds, which share structural similarities with some nicotinonitrile derivatives, involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. researchgate.net This process transforms the antioxidant into a more stable radical that does not propagate the oxidative chain reaction. mdpi.com The effectiveness of an antioxidant in radical scavenging is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. vulcanchem.com

The structure of the compound, particularly the presence and position of electron-donating groups like methoxy (B1213986) groups, can significantly influence its radical scavenging capacity. vulcanchem.com For instance, some nicotinonitrile derivatives have shown IC₅₀ values in the range of 18–25 µM in DPPH assays. vulcanchem.com

Oxidative stress can lead to significant damage to cellular components, including DNA. nih.gov This damage, if not repaired, can contribute to mutagenesis and cell death. nih.gov Antioxidants can protect against DNA damage by neutralizing the reactive oxygen species that cause these lesions. biorxiv.org Studies have shown that the consumption of antioxidant-rich foods can reduce levels of oxidative DNA damage. nih.govnih.gov

The protective effects of compounds against DNA damage can be assessed using techniques like the comet assay, which measures DNA strand breaks in individual cells. nih.gov While direct studies on the protective effects of this compound against DNA damage are ongoing, its demonstrated antioxidant activity suggests a potential role in mitigating such damage. The ability of antioxidants to reduce oxidative DNA damage highlights their potential therapeutic value in preventing diseases associated with oxidative stress. biorxiv.org

Mechanisms of Radical Scavenging

Enzyme and Receptor Modulatory Effects

The structural framework of this compound allows for diverse chemical modifications, resulting in derivatives that can interact with various biological targets, including enzymes and receptors.

Nicotinonitrile derivatives have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

PIM-1 Kinase: The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases is frequently overexpressed in various cancers, making them attractive targets for drug development. ekb.eg Some cyanopyridine derivatives have shown potential as dual inhibitors of both VEGFR-2 and PIM-1 kinase. ekb.eg For instance, the imidazo[1,2-b]pyridazine (B131497) compound, SGI-1776, has been identified as an inhibitor of all three PIM kinases and induces apoptosis in chronic lymphocytic leukemia (CLL) cells. nih.gov

EGFR, VEGFR-2: Certain pyridine-based compounds have demonstrated inhibitory activity against key kinases in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For example, a derivative known as PD13 showed potent inhibitory activity against both wild-type and mutant forms of EGFR. researchgate.net

Mps1 (TTK): While direct inhibition of Mps1 by a this compound compound is not explicitly detailed in the provided results, the broader class of pyrazole (B372694) derivatives, which share some structural similarities, has been explored for kinase inhibition, indicating the potential for related heterocyclic compounds to target cell cycle kinases like Mps1. mdpi.com

IKK-β: IKK-β (Inhibitor of nuclear factor kappa-B kinase subunit beta) is a key enzyme in the NF-κB signaling pathway, which is central to the inflammatory response. The ability of certain compounds to modulate this pathway suggests potential interaction with IKK-β or related signaling components. nih.gov

Table 1: Kinase Inhibition by Nicotinonitrile and Related Derivatives

| Derivative Class | Target Kinase | Reported Activity | Reference |

|---|---|---|---|

| Cyanopyridines | PIM-1, VEGFR-2 | Dual inhibition profile. | ekb.eg |

| Imidazo[1,2-b]pyridazines (e.g., SGI-1776) | PIM-1, PIM-2, PIM-3 | Inhibits all three Pim kinases. | nih.gov |

| Pyridine (B92270) Derivatives (e.g., PD13) | EGFR (wild-type and mutant) | Strong inhibitory activity (IC50 of 11.64 ± 1.30 nM for wild-type). | researchgate.net |

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. researchgate.netjrespharm.com Several nicotinonitrile derivatives have been synthesized and evaluated for their AChE inhibitory potential. researchgate.net A study on nicotinonitrile-coumarin hybrids found that a derivative linked to 6-(4-nitrophenyl)-4-phenylnicotinonitrile exhibited more potent inhibitory activity (IC50 of 13 nM) than the standard drug donepezil (B133215) (IC50 of 14 nM). researchgate.net Another hybrid, linked to a 6-(4-chlorophenyl) group, also showed significant inhibitory strength with an IC50 of 25 nM. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition by Nicotinonitrile Hybrids

| Compound | Description | IC50 Value | Reference |

|---|---|---|---|

| Nicotinonitrile-coumarin hybrid | Coumarin linked to 6-(4-nitrophenyl)-4-phenylnicotinonitrile | 13 nM | researchgate.net |

| Nicotinonitrile-coumarin hybrid | Coumarin linked to 6-(4-chlorophenyl)-4-phenylnicotinonitrile | 25 nM | researchgate.net |

| Donepezil (Reference) | Standard AChE inhibitor | 14 nM | researchgate.net |

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. nih.gov Nicotinonitrile derivatives have been investigated for their ability to modulate the COX pathway. For example, a 3-cyano-2-pyridone derivative demonstrated selective anti-inflammatory efficacy against the COX-2 enzyme, with a 46.90% inhibition of paw edema in an animal model, comparable to the 47.31% inhibition by the known COX-2 inhibitor nimesulide. researchgate.net Molecular docking studies have also suggested that certain flexible dimers based on 2-pyridone, a related scaffold, can effectively bind to the active site of the COX-2 enzyme. researchgate.net

Acetylcholinesterase Inhibition

Anti-inflammatory Response Studies

The anti-inflammatory properties of this compound derivatives are closely linked to their ability to modulate pathways like the COX pathway. ekb.egresearchgate.net Several studies have demonstrated the anti-inflammatory potential of this class of compounds. For instance, 2-hydroxy-6-(4-methoxyphenyl)-4-phenylnicotinonitrile (B15436155) has been screened for anti-inflammatory properties. ontosight.ai An in vivo study using a rat paw edema model, a standard method for assessing anti-inflammatory activity, revealed that the compound 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile possesses significant anti-inflammatory effects. researchgate.net Furthermore, flexible dimers of nicotinonitrile derivatives have also been reported as active anti-inflammatory agents. researchgate.net The mechanism often involves the inhibition of pro-inflammatory enzymes like COX-2. researchgate.net

Antiviral Properties, including HIV Inhibitors

Nicotinonitrile and related pyridine derivatives have shown a spectrum of antiviral activities. researchgate.net A significant area of research has been their potential as inhibitors of the Human Immunodeficiency Virus (HIV). Specifically, derivatives of 6-phenylthiouracil have been found to be highly potent and selective inhibitors of HIV-1 replication. nih.gov These compounds belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research into acyclic 6-phenylselenenyl- and 6-phenylthiopyrimidine derivatives also identified them as potent and specific inhibitors of HIV-1. nih.gov However, studies have also shown that the virus can develop resistance to these compounds through mutations in the reverse transcriptase enzyme. nih.gov

Cardiotonic and Antihypertensive Research

The therapeutic potential of nicotinonitrile-related structures extends to cardiovascular conditions. researchgate.net For instance, the marketed drugs milrinone (B1677136) and olprinone, which contain a nicotinonitrile core, are used for their cardiotonic effects. researchgate.net Research into pyrimidine (B1678525) derivatives, which are structurally related to the pyridine core of nicotinonitrile, has identified compounds with significant antihypertensive activity. researchgate.net In a study on rabbits, certain pyrimidine derivatives caused a notable decrease in mean arterial blood pressure. researchgate.net Some of these compounds were found to act as calcium channel blockers, leading to the relaxation of rabbit aortae and a decrease in heart rate. researchgate.net This suggests that derivatives of this compound could be explored for similar cardiovascular effects, potentially acting through mechanisms like calcium channel modulation or by influencing other pathways relevant to blood pressure regulation. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies for this compound and its derivatives are crucial for optimizing their biological activities by modifying their chemical structure. These studies have revealed that the nature and position of substituents on both the pyridine and phenyl rings significantly influence the pharmacological properties of these compounds, including their anticancer and antimicrobial effects.

The core structure of this compound consists of a pyridine ring substituted with a phenyl group at the 6-position and a nitrile group at the 3-position. Modifications at other positions of the pyridine ring, as well as on the phenyl ring, have led to the development of derivatives with enhanced potency and selectivity.

For instance, research on 2-methyl-6-phenylnicotinonitrile (B1627519) has shown that the presence of electron-withdrawing groups can enhance its cytotoxicity against cancer cells. ontosight.ai Similarly, studies on 2-hydroxy-6-methyl-5-phenylnicotinonitrile (B1294450) have indicated that introducing specific functional groups is key to improving efficacy against cancer cells. Modifications to the phenyl ring or the addition of electron-donating groups have also been found to significantly boost the biological activity of nicotinonitrile derivatives.

In the case of 2-chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile, the chlorine atom at the 2-position enhances the molecule's electrophilicity. In contrast, the 3,4-dimethoxyphenyl group contributes to π-π stacking interactions, which can influence both chemical reactivity and targeting of biological molecules. Further research into derivatives has shown that the introduction of an indole (B1671886) core can improve the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines.

The functional groups attached to the nicotinonitrile core play a distinct role in its biological activity. The nitrile group, for example, is a key feature that can be reduced to a primary amine, allowing for further chemical modifications. The hydroxyl group in some derivatives can be substituted to alter the compound's properties, such as its solubility and interaction with biological targets. The replacement of a hydroxyl group with chlorine, for instance, increases the compound's lipophilicity and stability. The presence of a trifluoromethyl group, a strong electron-withdrawing group, can enhance metabolic stability.

The following interactive data table summarizes the impact of various structural modifications on the biological activity of this compound derivatives.

| Compound/Derivative Class | Structural Modification | Impact on Bioactivity |

| 2-Methyl-6-phenylnicotinonitrile | Presence of electron-withdrawing groups | Enhanced cytotoxicity against cancer cells. ontosight.ai |

| 2-Hydroxy-6-methyl-5-phenylnicotinonitrile | Introduction of specific functional groups | Improved efficacy against cancer cells. |

| Nicotinonitrile Derivatives | Modifications in the phenyl ring or introduction of electron-donating groups | Significantly enhanced biological activity. |

| 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile | Chlorine at position 2 | Enhances electrophilicity. |

| 4,6-Diaryl-2-amino-3-cyanopyridines | Introduction of an indole core | Improved antitumor activities. |

| 2-Amino-4,6-diphenylnicotinonitriles | Electron-withdrawing/donating substitutions | Influences fluorescence properties, with potential for developing fluorescent probes. mdpi.com |

Utilization as Chemical Probes for Biochemical Pathway Interrogation

Derivatives of this compound are emerging as valuable chemical probes for the interrogation of biochemical pathways. Their utility stems from their unique chemical structures that allow for interaction with specific biological targets, such as enzymes and proteins, and their potential for development into fluorescent sensors. ontosight.aimdpi.com

A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein, to elucidate its function or its role in a pathway. The this compound scaffold has proven to be a versatile platform for designing such probes. For example, 2-hydroxy-6-methyl-5-phenylnicotinonitrile is utilized in studies related to enzyme inhibition and protein interactions, serving as a tool to investigate biochemical processes. The mechanism of action for such compounds can involve the inhibition of specific enzymes through binding to their active sites, which in turn affects the associated biochemical pathways.

The unique structure of certain derivatives, such as 2-[(3-methylphenyl)sulfanyl]-6-phenylnicotinonitrile, suggests their potential for the development of chemical probes for drug discovery and biological research. ontosight.ai The presence of various functional groups allows for tailored interactions with biological targets.

Furthermore, some derivatives have been identified as promising fluorescent probes. 2-Amino-4,6-diphenylnicotinonitriles exhibit solvent-dependent fluorescence, a property that can be harnessed to develop sensors for imaging and monitoring biological environments and processes. mdpi.com These red and blue shifts in emission spectra can be used to create probes that signal changes in their local environment, thereby providing insights into cellular functions and pathways. mdpi.com The development of such fluorescent sensors based on the this compound framework represents a significant application in the interrogation of biological systems. mdpi.com

The following table outlines the use of this compound derivatives as chemical probes.

| Derivative Class | Application as Chemical Probe |

| 2-Hydroxy-6-methyl-5-phenylnicotinonitrile | Used in studies of enzyme inhibition and protein interactions to investigate biochemical processes. |

| 2-[(3-methylphenyl)sulfanyl]-6-phenylnicotinonitrile | Potential for development as a chemical probe for drug discovery due to its unique structure. ontosight.ai |

| 2-Amino-4,6-diphenylnicotinonitriles | Development as fluorescent probes for imaging and sensing applications based on their photophysical properties. mdpi.com |

Advanced Applications Beyond Medicinal Chemistry

Material Science Applications

The inherent properties of the 6-phenylnicotinonitrile framework are actively being harnessed in the field of material science.

The structure of this compound derivatives is conducive to the design of new functional materials. The phenyl group at the 6-position allows for π-π stacking interactions, a crucial factor in the assembly of structured materials. Furthermore, the pyridine (B92270) ring's electron-deficient nature influences intermolecular interactions, which is a key consideration in material design. The synthesis of highly functionalized nitrogen-containing heterocyclic compounds like nicotinonitriles is recognized as a pathway to creating valuable functional materials. ekb.eg By modifying the substituents on the pyridine and phenyl rings, researchers can tune the compound's properties for specific applications, including the development of polymers and specialized organic materials. bldpharm.com

Optoelectronic and Photophysical Applications

Nicotinonitrile derivatives, including those with a 6-phenyl substitution, have demonstrated significant promise for applications in optics and electronics due to their distinctive photophysical properties. researchgate.net

Certain nicotinonitrile derivatives have been identified as potential non-linear optical (NLO) materials. researchgate.netresearchgate.net NLO materials are crucial for technologies that involve modifying the phase, frequency, or amplitude of light, such as in lasers and optical switches. The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within a conjugated π-system. researchgate.net The structure of this compound, which combines an electron-withdrawing nitrile group with an aromatic system, provides a foundation for designing molecules with significant NLO properties. researchgate.net

The fluorescent properties of this compound derivatives make them excellent candidates for fluorescent probes and chemosensors. researchgate.netthermofisher.com These molecules can be designed to exhibit changes in their fluorescence emission in response to specific environmental factors or the presence of certain analytes. csic.es

Research has shown that the fluorescence of 2-amino-4,6-diphenylnicotinonitrile derivatives is highly sensitive to the polarity of the solvent. mdpi.com For instance, a study of several derivatives showed a significant red shift (a shift to a longer wavelength) in emission maxima as solvent polarity increased from toluene (B28343) to dimethyl sulfoxide (B87167) (DMSO). mdpi.com This solvatochromic behavior is a key characteristic for a polarity sensor.

| Solvent | Emission Maxima (nm) |

|---|---|

| Toluene | 398 |

| Dichloromethane (DCM) | 407 |

| Tetrahydrofuran (THF) | 408 |

| Methanol (MeOH) | 416 |

| Dimethyl Sulfoxide (DMSO) | 427 |

Furthermore, specific derivatives have been developed as chemosensors for detecting metal ions. A 2-aminopyridine-based fluorescent compound, 2-amino-6-methyl-4-phenyl-nicotinonitrile, was found to be a "switch-off" sensor for iron (Fe³⁺) and mercury (Hg²⁺) ions, where the fluorescence is quenched upon binding to these ions. researchgate.netresearchgate.net This selectivity allows for the detection of specific metal ions in a sample. researchgate.net The sensing mechanism often involves processes like photoinduced electron transfer (PET) or chelation enhancement fluorescence (CHEF). researchgate.net

Derivatives of this compound are being explored for their potential in energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs). scispace.com In DSSCs, a dye absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO₂), to generate a current. nih.gov

One study reported the synthesis of 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, which, when used as a co-sensitizer with the standard N719 dye, significantly improved the solar cell's performance. The co-sensitized device showed a 1.78 times better efficiency than the device using only the N719 dye. researchgate.net The cyanopyridine moiety is noted for its good electron-transporting ability, high electron affinity, and thermal stability, which are beneficial for DSSC applications. researchgate.net Another derivative, 2-amino-4-(4-(methylamino)phenyl)-6-phenylnicotinonitrile, has been investigated as an additive to passivate the TiO₂ surface and slow down charge recombination, a process that reduces cell efficiency. scispace.com

Application as Fluorescent Probes and Sensing Systems

Corrosion Inhibition Studies for Metal Protection

A significant application of this compound derivatives is in the protection of metals from corrosion. Organic compounds, especially those containing heteroatoms like nitrogen and π-electrons from aromatic rings, can effectively inhibit corrosion by adsorbing onto the metal surface and forming a protective barrier. researchgate.net

Multiple studies have demonstrated the efficacy of 2-amino-6-phenylnicotinonitrile (B2814595) derivatives as corrosion inhibitors for mild steel and N80 steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). tulane.edumdpi.comresearchgate.net The inhibitors function by adsorbing onto the steel surface, a process that follows the Langmuir adsorption isotherm. tulane.eduresearchgate.net This adsorption increases the charge transfer resistance at the metal-solution interface, thereby slowing the rate of corrosion. tulane.eduresearchgate.net

Electrochemical studies show that these compounds often act as mixed-type or predominantly cathodic inhibitors. tulane.eduresearchgate.net The efficiency of inhibition is dependent on the inhibitor's concentration and its specific molecular structure. For example, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (B5685546) (AMN) showed a maximum inhibition efficiency of 97.14% for mild steel in 1M HCl at a concentration of 0.33mM. tulane.eduresearchgate.net

| Compound Name | Metal | Corrosive Medium | Concentration | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | Mild Steel | 1 M HCl | 0.33 mM | 97.14 | tulane.edu, researchgate.net |

| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) | Mild Steel | 1 M HCl | 0.33 mM | 95.23 | tulane.edu, researchgate.net |

| 2-amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile | N80 Steel | 15% HCl | 200 mg/L | 90.24 | researchgate.net |

| 2-amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile | API Carbon Steel | 6 M H₂SO₄ | Not Specified | High | mdpi.com |

Surface analysis techniques like Scanning Electron Microscopy (SEM) confirm the formation of a protective film on the metal surface in the presence of these inhibitors. tulane.eduresearchgate.net Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations support the experimental findings, showing that the inhibitor molecules adsorb in a flat orientation, maximizing surface coverage and protective effect. mdpi.com

Agrochemical Development

The phenylpyridine core of this compound is a recognized pharmacophore in the design of bioactive molecules, including those with potential applications in agriculture for crop protection.

While research on the parent compound this compound as a fungicide is limited, studies have demonstrated the significant potential of its derivatives as potent fungicidal agents. A notable example is the development of N-substituted piperazine-containing phenylpyridines for combating cucumber downy mildew (CDM), a destructive plant disease caused by the oomycete Pseudoperonospora cubensis.

In a 2022 study published in Pest Management Science, a series of novel phenylpyridine derivatives were synthesized and evaluated for their fungicidal activity against CDM. nih.govresearchgate.net Among the tested compounds, 2-(4-(4-(tert-butyl)benzyl)piperazin-1-yl)-6-phenylnicotinonitrile (referred to as C8) exhibited exceptional efficacy. nih.govresearchgate.net This derivative demonstrated a half-maximal effective concentration (EC₅₀) of 4.40 mg/L, proving to be significantly more potent than the commercial fungicides azoxystrobin (B1666510) (EC₅₀ = 42.77 mg/L) and flumorph (B1672888) (EC₅₀ = 41.94 mg/L) under the same conditions. nih.govresearchgate.net

The high activity of compound C8 is attributed in part to the molecular electrostatic potential of the molecule. The nitrogen atom of the cyano group on the pyridine ring resides in a negative potential region, which may facilitate the formation of hydrogen bonds and electrostatic interactions with target receptors in the pathogen. nih.gov These findings highlight the promise of the this compound scaffold as a basis for developing new and effective fungicides to manage costly plant diseases. nih.govresearchgate.net

Fungicidal Activity of this compound Derivative against Cucumber Downy Mildew

| Compound | EC₅₀ (mg/L) |

|---|---|

| 2-(4-(4-(tert-butyl)benzyl)piperazin-1-yl)-6-phenylnicotinonitrile (C8) | 4.40 nih.govresearchgate.net |

| Azoxystrobin (Commercial Fungicide) | 42.77 nih.govresearchgate.net |

| Flumorph (Commercial Fungicide) | 41.94 nih.govresearchgate.net |

The exploration of this compound and its analogues for herbicidal properties is an emerging area of interest. The structural characteristics of pyridine derivatives suggest their potential to interact with biological targets in weeds, a concept that has been successfully applied to other classes of herbicides. For instance, phenyltriazolinones, which also feature a substituted phenyl ring, are known inhibitors of the protoporphyrinogen (B1215707) oxidase (Protox) enzyme in plants. nih.gov

While direct studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, the general structural similarities to known agrochemicals suggest it as a candidate for future investigation in the development of new herbicidal agents. evitachem.com Research into related nicotinonitrile derivatives has shown that this class of compounds can serve as precursors for the synthesis of pesticides and herbicides.

Evaluation as Fungicidal Agents against Plant Diseases

Surface Modification and Recombination Retardation in Devices (e.g., TiO₂ surfaces in DSSCs)

In the field of renewable energy, derivatives of this compound have been identified as effective agents for enhancing the performance of dye-sensitized solar cells (DSSCs). A key challenge in DSSC technology is mitigating the recombination of photo-injected electrons at the titanium dioxide (TiO₂) photoanode surface with the electrolyte, a process that represents a major energy loss pathway. researchgate.netoup.com

A study published in Electrochimica Acta in 2018 investigated the use of 2-amino-4-(4-(methylamino)phenyl)-6-phenylnicotinonitrile as a novel additive in the electrolyte of DSSCs. researchgate.net The research demonstrated that the addition of this phenylnicotinonitrile derivative to the electrolyte led to the passivation of the TiO₂ surface. This passivation is crucial for retarding the charge recombination process. researchgate.netoup.com

Effect of a this compound Derivative on DSSC Performance

| Parameter | Change upon Addition of Derivative |

|---|---|

| Open-Circuit Potential (Voc) | + 209 mV researchgate.net |

| Short-Circuit Current Density (Jsc) | - 3.36 mA/cm² researchgate.net |

| Primary Mechanism | Passivation of TiO₂ surface, retarding charge recombination researchgate.netoup.com |

Conclusion and Future Research Directions

Summary of Current Advancements and Unaddressed Challenges

Current research has established 6-phenylnicotinonitrile as a valuable molecular framework with significant potential in both medicinal chemistry and materials science. The development of efficient synthetic routes has enabled the exploration of a wide range of derivatives. Key advancements include the identification of potent anticancer and antimicrobial agents derived from this scaffold. vulcanchem.comscielo.br However, challenges remain, including the need for more selective and potent therapeutic agents with well-defined mechanisms of action. In materials science, while promising, the full potential of these compounds in electronic devices is yet to be realized, requiring further investigation into their structure-property relationships.

Prospective Avenues for Compound Optimization and Lead Discovery

Future research should focus on the strategic design and synthesis of new derivatives to optimize their desired properties. In medicinal chemistry, this involves a continued focus on SAR studies to enhance biological activity and reduce off-target effects. vulcanchem.com The exploration of novel substitution patterns and the introduction of diverse functional groups could lead to the discovery of new lead compounds with improved therapeutic profiles. For materials science applications, systematic modifications of the molecular structure can be undertaken to fine-tune the electronic and photophysical properties, leading to more efficient organic electronic materials. bohrium.com

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

A synergistic approach combining advanced computational and experimental methods will be crucial for a deeper understanding of this compound and its derivatives. Computational techniques such as Density Functional Theory (DFT) can be employed to predict molecular geometries, electronic properties, and reactivity, guiding the design of new compounds. echemcom.comresearchgate.net These theoretical predictions can then be validated and refined through experimental studies, including advanced spectroscopic analysis and biological assays. This integrated approach will accelerate the discovery and development of novel this compound-based compounds for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Phenylnicotinonitrile in a laboratory setting?

- Methodological Answer : A common approach involves microwave-assisted synthesis using 2,4-dichlorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate in the presence of boric acid as a green catalyst. This method ensures high yield and efficiency, with recrystallization from ethanol to obtain pure crystals . Experimental protocols should detail catalyst ratios, reaction time, and purification steps to ensure reproducibility, as emphasized in guidelines for reporting experimental methods .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- FT-IR to confirm functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).

- 1H/13C NMR to resolve aromatic proton environments and carbon frameworks.

- Single-crystal X-ray diffraction for definitive structural elucidation, particularly for derivatives like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) .

- Elemental analysis (C, H, N) to verify purity. Experimental sections must document instrument parameters and reference known spectra for comparison .

Q. What safety protocols are critical when handling this compound in research laboratories?

- Methodological Answer : Store in tightly sealed containers in dry, ventilated areas to prevent moisture absorption or decomposition. Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. In case of spills, evacuate and ventilate the area, then collect residues using non-combustible absorbents. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound derivatives?

- Methodological Answer : DFT calculations (e.g., BP86-D3 functional with 6-31+G(d) basis set) can model dispersion forces and donor-acceptor interactions in derivatives like ADPN. These studies predict dimerization stability, charge transfer via Natural Bond Orbital (NBO) analysis, and thermodynamic parameters (ΔG, ΔH) for reaction pathways. Validate computational results against experimental X-ray data to ensure accuracy .

Q. What experimental strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?

- Methodological Answer :

- Systematic variation : Test catalysts (e.g., acidic vs. green catalysts) under controlled temperatures and solvent systems.

- Statistical validation : Use ANOVA to assess significance of yield differences.

- Meta-analysis : Apply PRISMA guidelines to aggregate and compare data from heterogeneous studies, identifying outliers or methodological biases .

- Replication : Reproduce key experiments with strict adherence to protocols in the Cochrane Handbook to isolate variables .